2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide

Catalog No.
S7850904
CAS No.
M.F
C14H9Cl2FN2O3
M. Wt
343.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobe...

Product Name

2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide

IUPAC Name

2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide

Molecular Formula

C14H9Cl2FN2O3

Molecular Weight

343.1 g/mol

InChI

InChI=1S/C14H9Cl2FN2O3/c15-7-1-4-12(20)10(5-7)14(22)19-18-13(21)9-3-2-8(17)6-11(9)16/h1-6,20H,(H,18,21)(H,19,22)

InChI Key

OYEUDEXXTGJBFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is a chemical compound with a molecular formula C14H8Cl2FN3O3. It belongs to the family of hydrazides and is often used in scientific experiments due to its potential applications in diverse fields like materials science, organic synthesis, and pharmaceutical chemistry. The compound is also known by the name "FD-83" and has significant importance in medicinal chemistry because of its biological properties.
The chemical structure of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide comprises a hydrazide group (-NH-NH2) linked to a substituted benzene ring. It has a crystalline and pale yellow appearance and is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). The melting point of the compound is 262-264 °C, and the boiling point is 594.9 °C. It exhibits strong absorption peaks at 1710, 1627, 1565, 752, and 681 cm-1 in the infrared spectrum, and its ^1H-NMR spectra displays peaks at chemical shifts of 8.42 and 8.28 ppm.
The synthesis of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with 2-amino-4-fluorobenzoic acid hydrazide in the presence of thionyl chloride as a dehydrating agent. The resulting product is then treated with chloroacetyl chloride to yield the final compound. The synthesized product can be characterized by various physical and chemical techniques like melting point analysis, NMR spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography.
like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used to quantify the purity of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide and assess its stability under various conditions. Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are also useful in identifying the chemical structure of the compound.
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has shown promising biological properties, including anticancer activity, antibacterial activity, and antifungal activity. In a study conducted by Zhao et al., the compound demonstrated a potent inhibitory effect on the growth of human hepatocellular carcinoma cells (Hep3B) and strongly induced apoptosis in those cells. It has also exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
The toxicity of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in scientific experiments is yet to be comprehensively evaluated. However, its low solubility in water and high melting point suggest that it may not pose a significant risk of acute toxicity if handled with appropriate safety procedures.
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has various applications in scientific experiments, such as a starting material in organic synthesis, an intermediate in medicinal chemistry, and a building block in materials science. It can also be used as a probe molecule in fluorescence-based assays for screening potential inhibitors of enzymes like caspase-3 and matrix metalloproteinases.
Limited research has been conducted on 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide, and more studies are required to explore its full potential and limitations.
The potential implications of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in various fields of research and industry are numerous. In medicinal chemistry, the compound can serve as a lead compound in the development of new anti-cancer drugs. It can also be used in materials science to synthesize functional materials like OLEDs and organic semiconductors. The compound's antibacterial and antifungal activities indicate its potential application in the development of new antimicrobial agents.
One major limitation of the use of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in scientific experiments is its limited water solubility, which can cause difficulties in dissolving the compound in the desired solvents. Future research directions could involve the synthesis of more water-soluble derivatives of the compound and exploring their potential biological and materials science applications. Other directions could include the investigation of the compound's potential therapeutic effects in other medical conditions and toxicity studies to evaluate its safety in animals and humans. Furthermore, the compound's reaction mechanism and optimization of its synthetic procedures can be studied.
In conclusion, 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is a versatile chemical compound with a wide range of potential applications in scientific research and industry. Research efforts to explore its potential and limitations can lead to the development of novel materials, advanced drug therapies, and innovative biomedical technologies.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

341.9974257 g/mol

Monoisotopic Mass

341.9974257 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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